Azido-PEG10-amine
Overview
Description
Azido-PEG10-amine is a bifunctional crosslinker with ten polyethylene glycol units. It contains both an azide group and an amine group, making it highly versatile in chemical reactions. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, dibenzocyclooctyne, and bicyclononyne moieties to form triazole groups. The amine group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and other carbonyl compounds .
Mechanism of Action
Target of Action
Azido-PEG10-amine is a bifunctional crosslinker with 10 PEG units . It primarily targets molecules containing alkyne, DBCO, and BCN moieties . The azide group in the compound can participate in copper-catalyzed Click Chemistry reactions with these targets .
Mode of Action
The azide group in this compound can undergo copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This dual reactivity allows this compound to crosslink different molecules, enabling the formation of complex structures.
Biochemical Pathways
this compound operates through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of Click Chemistry, a term that refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG units. The hydrophilic PEG linker increases the water solubility of the compound in aqueous solutions . This property can enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of stable triazole linkages . These linkages can be used to create complex molecular structures, such as PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of copper catalysts and target moieties . The stability of the compound and the efficacy of the reaction can be affected by these factors. The hydrophilic PEG linker can increase the solubility of the compound in aqueous environments , which can influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
The azide group of Azido-PEG10-amine can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN moieties to form triazole groups . The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These interactions allow this compound to bind with various enzymes, proteins, and other biomolecules, altering their properties and functions.
Cellular Effects
Given its ability to form triazole groups and react with various biomolecules, it is likely that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide and amine groups. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG10-amine is synthesized through a series of chemical reactions involving polyethylene glycolThe reaction conditions often involve the use of solvents like dichloromethane, dimethyl sulfoxide, and dimethylformamide, with temperatures maintained at room temperature to slightly elevated levels .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through techniques like column chromatography and recrystallization .
Types of Reactions:
Click Chemistry Reactions: The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition reactions to form triazole groups
Amine Reactions: The amine group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and other carbonyl compounds
Common Reagents and Conditions:
Copper-Catalyzed Click Chemistry: Uses copper sulfate and sodium ascorbate as catalysts, typically in aqueous or organic solvents at room temperature
Major Products:
Triazole Derivatives: Formed from Click Chemistry reactions
Amide and Imine Derivatives: Formed from reactions with carboxylic acids and carbonyl compounds
Scientific Research Applications
Azido-PEG10-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the development of bioconjugates and labeling of biomolecules
Medicine: Utilized in the synthesis of antibody-drug conjugates and other therapeutic agents
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Azido-PEG4-amine: Contains four polyethylene glycol units and exhibits similar reactivity but with shorter chain length
Azido-PEG8-amine: Contains eight polyethylene glycol units and offers intermediate properties between Azido-PEG4-amine and Azido-PEG10-amine
Uniqueness: this compound stands out due to its longer polyethylene glycol chain, which provides enhanced solubility and flexibility in aqueous solutions. This makes it particularly useful in applications requiring high water solubility and extended linker length .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N4O10/c23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-25-26-24/h1-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNAJNJBCBFOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399244 | |
Record name | Azido-PEG-amine (n=10) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912849-73-1 | |
Record name | Azido-PEG-amine (n=10) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azido-PEG10-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.